molecular formula C6H12N2O2 B1457533 3-(2-Methoxyethyl)imidazolidin-4-one CAS No. 1538472-97-7

3-(2-Methoxyethyl)imidazolidin-4-one

Cat. No.: B1457533
CAS No.: 1538472-97-7
M. Wt: 144.17 g/mol
InChI Key: KEKCWYPJIFEYDP-UHFFFAOYSA-N
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Description

Future Directions

The synthesis and application of imidazolidin-4-one derivatives, including 3-(2-Methoxyethyl)imidazolidin-4-one, is an area of ongoing research . The development of new methods for the synthesis of these derivatives is considered an urgent task . The potential therapeutic role of these compounds in various diseases, including colorectal cancer, is also being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)imidazolidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyethylamine with glyoxal in the presence of a base can yield the desired imidazolidinone . Another method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidinones.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions are typically substituted imidazolidinones, which can have different functional groups attached to the imidazolidinone ring, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Methoxyethyl)imidazolidin-4-one include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methoxyethyl)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-3-2-8-5-7-4-6(8)9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKCWYPJIFEYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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